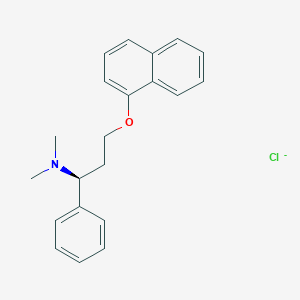
Dapoxetine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapoxetine chloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men. It is a short-acting compound that increases the time taken to ejaculate and improves control over ejaculation. This compound is unique among selective serotonin reuptake inhibitors due to its rapid onset and short duration of action, making it suitable for on-demand use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine chloride involves several key steps:
Knoevenagel Condensation: Benzaldehyde reacts with malonic acid in the presence of ammonium acetate to produce beta-amino acid.
Reductive Alkylation: The amino group of the beta-amino acid is alkylated with formaldehyde to produce dimethyl amine.
Fischer Esterification: The dimethyl amine undergoes esterification with ethanolic hydrochloric acid to form an intermediate amino ester.
Michael Addition: Dimethylamine is added to ethyl cinnamate to produce another intermediate.
Reduction: The ester function is reduced to form amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves the crystallization of the compound to ensure high purity and stability. The process includes dissolving dapoxetine in solvents like methylene chloride or chloroform, followed by the addition of hydrogen chloride to precipitate this compound crystals. These crystals are then filtered and dried under vacuum conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its primary applications.
Reduction: The reduction of this compound typically involves the conversion of its ester function to an amino alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as borane in tetrahydrofuran are used.
Substitution: Sodium cyanide and methanesulfonyl chloride are commonly used reagents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dapoxetine chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of selective serotonin reuptake inhibitors.
Biology: Investigated for its effects on neuronal damage and functional outcomes in ischemic stroke models.
Medicine: Primarily used for the treatment of premature ejaculation.
Mechanism of Action
Dapoxetine chloride exerts its effects by inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic clefts. This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is influenced by serotonin activity .
Comparison with Similar Compounds
- Citalopram
- Escitalopram
- Fluoxetine
- Fluvoxamine
- Paroxetine
- Sertraline
Comparison: Dapoxetine chloride is unique among selective serotonin reuptake inhibitors due to its rapid onset and short duration of action, making it suitable for on-demand use. In contrast, other selective serotonin reuptake inhibitors like citalopram, escitalopram, fluoxetine, fluvoxamine, paroxetine, and sertraline are typically used for long-term treatment of depression and anxiety disorders .
Properties
Molecular Formula |
C21H23ClNO- |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/p-1/t20-;/m0./s1 |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-M |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















